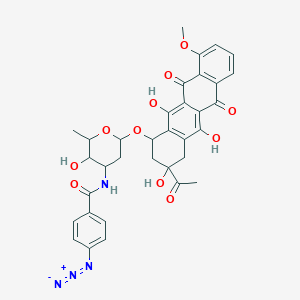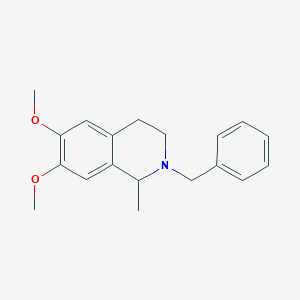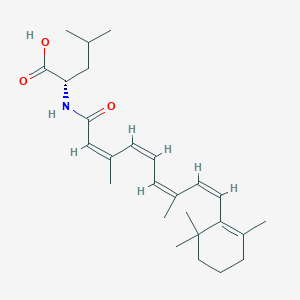
N-(Retinoyl)-DL-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Retinoyl)-DL-leucine, also known as retinyl leucine, is a synthetic retinoid that has gained attention in scientific research due to its potential for various applications. Retinoids are a class of chemical compounds that are structurally related to vitamin A and have been found to play a crucial role in various biological processes, including cell growth and differentiation. Retinyl leucine is a hybrid molecule that combines the properties of retinoids and amino acids, making it a promising candidate for various biomedical applications.
Mecanismo De Acción
Retinoids, including N-(Retinoyl)-DL-leucine leucine, exert their effects by binding to specific receptors in the cell nucleus. Once bound, retinoids regulate gene expression, leading to changes in cell growth and differentiation. Retinyl leucine has been found to bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in various biological processes, including skin development and immune function.
Biochemical and Physiological Effects:
Retinyl leucine has been found to exhibit various biochemical and physiological effects, including increased collagen production, improved skin texture and tone, and reduced inflammation. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to stimulate cell differentiation and proliferation, which may have potential applications in tissue engineering and regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Retinyl leucine has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. Additionally, N-(Retinoyl)-DL-leucine leucine can be easily synthesized in large quantities, making it a cost-effective option for research. However, N-(Retinoyl)-DL-leucine leucine has some limitations, including its potential toxicity and the need for specialized expertise and equipment for synthesis and analysis.
Direcciones Futuras
There are several future directions for research on N-(Retinoyl)-DL-leucine leucine, including its potential as a drug delivery system for various therapeutic agents, its use in tissue engineering and regenerative medicine, and its applications in cosmetics and skincare products. Additionally, further research is needed to fully understand the mechanisms of action of N-(Retinoyl)-DL-leucine leucine and to optimize its synthesis and formulation for various applications.
Métodos De Síntesis
Retinyl leucine can be synthesized through a multi-step process that involves the reaction of retinol with leucine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The synthesis of N-(Retinoyl)-DL-leucine leucine is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
Retinyl leucine has been investigated for various biomedical applications, including its potential as a drug delivery system and as a therapeutic agent for skin disorders. The unique structure of N-(Retinoyl)-DL-leucine leucine allows it to penetrate the skin more effectively than other retinoids, making it a promising candidate for topical applications. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to exhibit anti-inflammatory and anti-aging properties, which may have potential applications in cosmetics and skincare products.
Propiedades
Número CAS |
110683-02-8 |
|---|---|
Nombre del producto |
N-(Retinoyl)-DL-leucine |
Fórmula molecular |
C17H25FO3 |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1 |
Clave InChI |
XILISIALPJYAMY-GTCOHCSCSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
Otros números CAS |
110769-97-6 |
Sinónimos |
N-retinoylleucine N-retinoylleucine, (Z,E,E,E)-isomer N-trans-retinoyl-DL-leucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






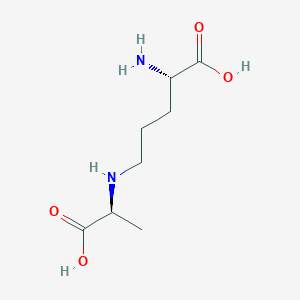



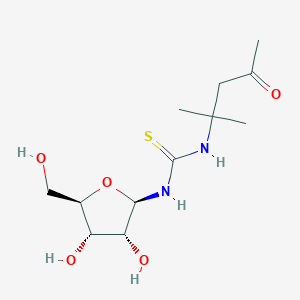

![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)

